molecular formula C12H6N6 B139204 Dipyrazino[2,3-f:2',3'-h]quinoxaline CAS No. 79790-37-7

Dipyrazino[2,3-f:2',3'-h]quinoxaline

Cat. No. B139204
CAS RN: 79790-37-7
M. Wt: 234.22 g/mol
InChI Key: QPJFIVIVOOQUKD-UHFFFAOYSA-N
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Description

Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional nitrogen-containing polyheterocyclic aromatic systems .


Synthesis Analysis

The synthesis of Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been a subject of research for almost three decades . It has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . The design principles and synthetic strategies towards HAT derivatives have been established .


Molecular Structure Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a planar, aromatic discotic system . It has an excellent π–π stacking ability, which makes it a building block of choice in a plethora of molecular, macromolecular, and supramolecular systems .


Chemical Reactions Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used in a variety of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures . It exhibits a high-performance fluorescence response to La3+ .


Physical And Chemical Properties Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has a molecular weight of 384.27 . It is a powder or crystal form with a melting point of over 500°C . Its empirical formula is C18N12 .

Scientific Research Applications

Dipyrazino[2,3-f:2’,3’-h]quinoxaline: Scientific Research Applications

Organic Electronics: Dipyrazino[2,3-f:2’,3’-h]quinoxaline is used in organic electronics due to its high electron affinity and π-conjugated structure. It has potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Hole Transport Layer Material: This compound serves as a hole transport layer material for low voltage top-emitting organic green light emitting devices. It acts as a templating material that forces the copper phthalocyanine (CuPc) donor molecule to assume a vertical-standing morphology .

Electron Deficient Aromatic System: As an electron deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability, it is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems used in research .

Electro-Optical Device Performance: Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3 (HAT_CN) is reported to enhance the performance of electro-optical devices. Devices with HAT_CN show higher current density compared to those without a hole-injection layer .

Mechanism of Action

Safety and Hazards

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn when handling this substance . It is recommended to operate in a well-ventilated area and avoid inhalation or ingestion .

Future Directions

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . It is the building block of choice in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold in the areas of organic materials and nanoscience .

properties

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJFIVIVOOQUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyrazino[2,3-f:2',3'-h]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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